molecular formula C7H14N2 B165596 3-(Diethylamino)propionitrile CAS No. 5351-04-2

3-(Diethylamino)propionitrile

Cat. No.: B165596
CAS No.: 5351-04-2
M. Wt: 126.2 g/mol
InChI Key: LFFKXGFSDGRFQA-UHFFFAOYSA-N
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Description

Contextualization within Nitrile and Tertiary Amine Chemistry

The chemical behavior of 3-(Diethylamino)propionitrile is best understood by considering the distinct yet synergistic properties of its two primary functional groups: the nitrile and the tertiary amine.

Nitrile Group (-C≡N): The nitrile or cyano group is characterized by a carbon-nitrogen triple bond. This functional group is highly polar and imparts several key characteristics to the molecule. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry for the R-C-N fragment. The lone pair of electrons on the nitrogen atom resides in an sp hybrid orbital, which, due to its high s-character, makes it significantly less basic than the nitrogen in an amine. The nitrile group is a versatile precursor in organic synthesis, capable of undergoing a variety of transformations. Common reactions include hydrolysis to form carboxylic acids or amides, and reduction to yield primary amines.

Tertiary Amine Group (-N(CH₂CH₃)₂): The diethylamino group is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. The nitrogen atom is sp³-hybridized and possesses a lone pair of electrons, making it a good nucleophile and a moderate base. This functionality is central to many of the catalytic and synthetic applications of the molecule, allowing it to participate in acid-base reactions and nucleophilic attacks.

Fundamental Significance in Modern Organic Synthesis Research

This compound and its close analogs, such as 3-(dimethylamino)propionitrile, are significant intermediates in modern organic synthesis. Their bifunctional nature allows them to serve as versatile building blocks for a range of more complex molecules.

Key Applications in Synthesis:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a precursor in the creation of various pharmaceuticals and agrochemicals, where the propionitrile (B127096) backbone can be chemically modified. smolecule.com

Polymer Chemistry: It is involved in the production of polymers, notably as a catalyst in the formation of polyurethane foams. smolecule.com Its dimethyl analog is also used to initiate polymerization in the synthesis of certain hydrogels. sigmaaldrich.com

Oligonucleotide Synthesis: In biochemistry, it is used as a deprotecting agent during the synthesis of oligonucleotides. The cyanoethyl group is a common protecting group for the phosphate (B84403) backbone, and a solution of diethylamine (B46881) is used to remove it. smolecule.com

Precursor to Other Intermediates: The nitrile group can be hydrogenated to form the corresponding diamine, 3-(diethylamino)propylamine, a valuable intermediate in its own right. The dimethyl version of this diamine is a precursor for biocides, detergents, and additives for motor fuels. google.com

Heterocyclic Synthesis: The related 3-(dimethylamino)propionitrile has been used in reactions with aminoketones to synthesize substituted quinolines, a class of heterocyclic compounds with significant biological activity. tandfonline.com

The following table summarizes some key physical and chemical properties of this compound.

PropertyValue
CAS Number 5351-04-2
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Appearance Colorless liquid
Boiling Point ~79 °C
Melting Point -64 °C
Density ~0.86 g/mL

Note: The data in this table is compiled from multiple sources and may represent typical values.

Historical Perspectives on Beta-Aminopropionitrile Derivatives

The study of beta-aminopropionitrile derivatives is historically rooted in the investigation of the natural toxin β-aminopropionitrile (BAPN). wikipedia.org BAPN was identified in the mid-20th century as the toxic agent in the seeds of certain Lathyrus species (sweet peas), responsible for the condition known as lathyrism. mdpi.com This disease is characterized by profound defects in connective tissues, including skeletal deformities and aortic aneurysms. wikipedia.org

Early research revealed that BAPN's toxicity stems from its ability to irreversibly inhibit lysyl oxidase (LOX), a crucial copper-dependent enzyme responsible for the cross-linking of collagen and elastin (B1584352) fibers. mdpi.com This discovery was a landmark in biochemistry, providing a chemical tool to study the fundamentals of connective tissue formation and repair. The inhibition of collagen cross-linking by BAPN became a foundational model for understanding tissue mechanics and diseases related to collagen defects.

This initial focus on the toxicological and biochemical properties of BAPN spurred further synthetic work. Chemists began to create derivatives, such as N-substituted beta-aminopropionitriles like this compound, for several reasons:

To probe the structure-activity relationship of LOX inhibition.

To develop new therapeutic agents by modifying the parent BAPN structure.

To create versatile chemical intermediates that could be used in broader synthetic applications, moving beyond the initial biological context.

The most common and industrially important synthesis route to N,N-dialkylaminopropionitriles involves the Michael addition of a secondary amine (like diethylamine) to acrylonitrile (B1666552). google.com This reaction is efficient and allows for the production of a wide variety of N-substituted derivatives. google.com Early methods for the synthesis of the parent compound, BAPN, involved the reaction of acrylonitrile with ammonia (B1221849). wikipedia.org The hydrolysis of β-aminopropionitrile to produce the amino acid β-alanine was also studied in the 1940s, highlighting the early recognition of these nitriles as precursors to other valuable compounds. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)propanenitrile
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InChI

InChI=1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3
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InChI Key

LFFKXGFSDGRFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14N2
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DSSTOX Substance ID

DTXSID1063807
Record name Propanenitrile, 3-(diethylamino)-
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Molecular Weight

126.20 g/mol
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CAS No.

5351-04-2
Record name 3-(Diethylamino)propanenitrile
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Record name N-(2-Cyanoethyl)diethylamine
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Record name N-(2-Cyanoethyl)diethylamine
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Record name Propanenitrile, 3-(diethylamino)-
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Record name Propanenitrile, 3-(diethylamino)-
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Record name 3-diethylaminopropiononitrile
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Record name N-(2-CYANOETHYL)DIETHYLAMINE
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Mechanistic Investigations of 3 Diethylamino Propionitrile Reactivity

Reactivity Profile of the Diethylamino Moiety

The chemical behavior of 3-(Diethylamino)propionitrile is significantly influenced by its bifunctional nature, possessing both a tertiary amine (diethylamino) and a nitrile group. The diethylamino moiety, with its lone pair of electrons on the nitrogen atom, imparts nucleophilic and basic characteristics to the molecule.

The tertiary nitrogen atom of the diethylamino group acts as a nucleophilic center, capable of participating in various chemical reactions. This nucleophilicity allows it to engage in substitution reactions. For instance, in transformations analogous to those involving similar aminonitriles, the dialkylamino group can serve as an aminating agent. A notable example is the nucleophilic aromatic substitution where 3-(dimethylamino)propionitrile, a closely related compound, is used to displace a halogen, such as bromine, from an aromatic ring under reflux conditions. acs.org This reaction proceeds with the dialkylaminopropionitrile acting as both the reagent and the solvent, leading to the formation of a new carbon-nitrogen bond while keeping the nitrile group intact. acs.org

The structural motif of this compound, a β-aminonitrile, is characteristic of a product from a Mannich-type reaction. The classical Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone or nitrile). wikipedia.org In this context, this compound can be viewed as the adduct formed from diethylamine (B46881), formaldehyde, and acetonitrile (B52724).

While the tertiary nature of the diethylamino group prevents its direct participation in classical imine-forming condensation reactions that require a proton on the nitrogen, it can be transformed into an enamine through other pathways. libretexts.org Research has demonstrated that β-functionalized tertiary amines can undergo catalytic dehydrogenation to yield enamines. Specifically, 3-(dimethylamino)propionitrile has been successfully converted to the corresponding enamine product with a yield of 84% using pincer-ligated iridium catalysts. nsf.gov This transformation involves the removal of hydrogen from the α- and β-carbons relative to the nitrogen atom, forming a carbon-carbon double bond and demonstrating a key reactive pathway for the diethylamino moiety under specific catalytic conditions. nsf.gov

Nucleophilic Participation in Chemical Transformations

Transformations of the Nitrile Functional Group

The nitrile functional group is a versatile precursor for various nitrogen-containing compounds, with its reduction to amines being one of the most significant transformations.

The catalytic hydrogenation of the nitrile group in this compound is a primary method for synthesizing its corresponding amine derivatives. This reduction is complex and can lead to a mixture of primary, secondary, and tertiary amines depending on the catalyst and reaction conditions. lookchem.com The principal product of selective reduction is the primary amine, 3-(Diethylamino)propylamine, a valuable industrial chemical. cas.cz However, further reactions of the intermediate imine with the amine products can lead to the formation of the secondary amine, bis[3-(diethylamino)propyl]amine, and the tertiary amine, tris[3-(diethylamino)propyl]amine. lookchem.comcas.cz

The choice of catalyst is paramount in directing the outcome of the hydrogenation of this compound.

Palladium (Pd): Palladium-based catalysts are frequently used for nitrile hydrogenation but often favor the formation of secondary and tertiary amines. cas.czmasterorganicchemistry.comgoogle.com Studies on the hydrogenation of 3-(dimethylamino)propionitrile over palladium catalysts revealed the formation of a complex mixture of products, including the expected primary amine and significant amounts of higher alkylated amines. cas.cz The reaction pathway over palladium involves the strong adsorption of the amine products onto the catalyst surface, which can influence selectivity. cas.cz Factors such as the catalyst support (e.g., Pd/C, Pd/SiO₂–Al₂O₃) and reaction conditions play a crucial role in the product distribution. google.comnih.gov

Raney Nickel (Ni): Raney Nickel is a well-established, non-precious metal catalyst widely employed for the reduction of nitriles to primary amines. bme.hunih.gov It is known for its high activity and is often the catalyst of choice for industrial-scale production. cas.cz In the hydrogenation of this compound, a commercially available Raney nickel catalyst demonstrated 100% conversion, yielding the primary amine with 94% selectivity and 6% of the secondary amine as a byproduct under 500 psi of hydrogen pressure at 65°C. google.com The mechanism on nickel catalysts generally involves the hydrogenation of an intermediate imine, which is formed on the catalyst surface. researchgate.net

Table 1: Comparison of Catalytic Systems in the Hydrogenation of 3-(Dialkylamino)propionitrile Analogs

Catalyst System Substrate Temperature (°C) Pressure (psi) Conversion (%) Primary Amine Selectivity (%) Secondary Amine Selectivity (%) Source
Raney Nickel This compound 65 500 100 94 6 google.com
Raney Nickel 3-(Dimethylamino)propionitrile 50 300 100 98 2 google.com

Controlling the selectivity of nitrile hydrogenation is a significant challenge due to competing reaction pathways. bme.huresearchgate.net The initial reduction of the nitrile produces a primary imine intermediate. This imine can either be hydrogenated to the primary amine or react with a molecule of the primary amine product to form a secondary imine, which upon hydrogenation yields a secondary amine. lookchem.com This process can continue, leading to tertiary amines.

Primary Amine Formation: To maximize the yield of the primary amine, 3-(Diethylamino)propylamine, conditions are chosen to favor the hydrogenation of the primary imine over its condensation with the amine product. This is typically achieved using Raney Nickel or Raney Cobalt catalysts. bme.hugoogle.com The addition of ammonia (B1221849) to the reaction mixture is a common industrial practice to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction. cas.cz

Secondary and Tertiary Amine Formation: Conversely, the formation of secondary and tertiary amines is promoted by conditions that allow the intermediate imine to react with the amine products. Palladium catalysts are known to facilitate these subsequent reactions, leading to higher yields of more substituted amines. cas.cz The synthesis of the specific secondary amine, bis[3-(dimethylamino)propyl]amine (BPA), has been optimized by reacting 3-(dimethylamino)propionitrile in the presence of the primary amine product over a doped copper-based catalyst, achieving high selectivity for the desired secondary amine. lookchem.com

Table 2: Conditions for Selective Amine Product Formation

Desired Product Catalyst Additives / Co-reactants Key Conditions Mechanism Source
Primary Amine Raney Nickel / Cobalt Ammonia High H₂ pressure Suppresses secondary amine formation by competing with the primary amine for reaction with the intermediate imine. cas.czgoogle.com
Secondary Amine Cu-Cr₂O₃-CoO/γ-Al₂O₃ Primary Amine 100°C, 1 MPa H₂ Reacting the nitrile in the presence of the primary amine shifts the reaction towards the secondary amine product. lookchem.com

Catalytic Reduction of the Nitrile to Amine Derivatives (e.g., 3-(Diethylamino)propylamine)

Mechanistic Studies of Catalyst Deactivation by Amine Products

In catalytic processes, particularly hydrogenations, the amine products derived from nitrile reduction can act as catalyst poisons, leading to a decrease in catalytic activity. researchgate.netrsc.org This deactivation is a critical consideration in industrial applications.

The deactivation of catalysts by amine products is a well-documented phenomenon. researchgate.netkth.se The strong donor character of the nitrogen atom in the amine can lead to its coordination with the metal center of the catalyst. researchgate.net This coordination can block active sites, preventing the substrate from binding and thus inhibiting the catalytic cycle. rsc.org

In the context of nitrile hydrogenation, the primary amine products are known to cause catalyst deactivation. rsc.org For instance, in the hydrogenation of imines catalyzed by a rhodium precursor, the resulting amine product was found to poison the catalyst by coordinating to the rhodium center. acs.org This self-poisoning is a competitive process where the product competes with the reactant for coordination to the catalyst. researchgate.net

Several factors can influence the extent of catalyst deactivation by amine products. The nature of the catalyst, the reaction conditions (such as temperature and pressure), and the structure of the amine product all play a role. researchgate.netrsc.org For example, some catalyst systems have been designed to be more resistant to amine poisoning. researchgate.net Additionally, conducting the reaction in the presence of an acylating agent can mitigate deactivation by rapidly converting the amine product into a less coordinating amide. researchgate.net

The table below summarizes key findings from studies on catalyst deactivation by amine products in related systems.

Catalyst SystemSubstrateDeactivating SpeciesMechanism of DeactivationReference
[Rh(COD)(PPh3)2]PF6IminesAmine productCoordination to Rh center researchgate.netacs.org
Pd/CMandelonitrilePrimary amine productRetention on catalyst surface rsc.org
Co PNP pincer complex4-Phenylbenzonitrile-Catalyst decomposition at high temp. rsc.org

Addition Reactions Involving the Nitrile Triple Bond

The nitrile group in this compound is susceptible to a variety of addition reactions. sarchemlabs.com The electron-withdrawing nature of the nitrogen atom polarizes the carbon-nitrogen triple bond, making the carbon atom electrophilic and thus a target for nucleophilic attack.

One of the most fundamental reactions of nitriles is their hydrolysis to form carboxylic acids, a transformation that can be influenced by pH and temperature. smolecule.com Reduction of the nitrile group using agents like lithium aluminum hydride can yield primary amines. smolecule.com

The nitrile group can also participate in cyanoethylation reactions, where a compound with an active hydrogen adds across the double bond of acrylonitrile (B1666552). asianpubs.org In this context, the nitrile group of this compound itself can be seen as a product of the cyanoethylation of diethylamine. The mechanism involves the nucleophilic attack of the amine on the β-carbon of acrylonitrile. asianpubs.org

Furthermore, β-aminonitriles, such as this compound, are valuable precursors for the synthesis of other important organic molecules. For example, they can be transformed into vicinal diamines or β-amino acids. organic-chemistry.org The reaction of β-aminonitriles with other nucleophiles can lead to a variety of functionalized products.

Rearrangement Processes and Intramolecular Cyclizations

The unique structure of this compound and its derivatives allows for a range of rearrangement and intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

Formation of Heterocyclic Systems via Diethylaminopropionitrile Scaffolds

Derivatives of this compound can serve as versatile building blocks for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule or in its reaction products provides the necessary functionalities for cyclization.

For instance, the reaction of related 3-oxoalkanenitriles with dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to enaminonitriles. These intermediates can then react with other reagents, such as malononitrile, to form substituted pyridines through a series of reactions that may involve a rearrangement process. researchgate.netnih.gov In some cases, intramolecular cyclization of intermediates derived from β-aminonitriles can lead to the formation of pyrimidine (B1678525) and other fused heterocyclic ring systems. ajgreenchem.comacs.org The specific heterocyclic system formed depends on the reactants and reaction conditions.

The following table provides examples of heterocyclic systems synthesized from related β-aminonitrile scaffolds.

Starting Material/IntermediateReagentsResulting HeterocycleReference
3-OxoalkanenitrilesDMFDMA, Malononitrile2-Dialkylaminopyridines researchgate.netnih.gov
5,5-dimethylcyclohexane-1,3-dione, 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-oneThis compound (as base/catalyst)Dihydroquinoline analogs ajgreenchem.com
3-Amino-1,2,4-triazoleCyclohexanoneAngular-structured heterocycles frontiersin.org

Investigation of Unanticipated Reaction Pathways

During the investigation of the reactivity of compounds structurally related to this compound, unexpected reaction pathways have been observed. These discoveries often lead to the development of novel synthetic methodologies.

In studies involving 3-oxoalkanenitriles, which share the β-ketonitrile moiety, novel rearrangement reactions have been identified. For example, the reaction of 3-heteroaroyl-3-oxoalkanenitriles with certain reagents led to the formation of 2-dialkylaminopyridines through an unexpected rearrangement process. researchgate.netnih.gov Another unanticipated outcome was the self-trimerization of certain 3-oxoalkanenitriles upon heating in the presence of a zeolite catalyst to produce aniline (B41778) derivatives. researchgate.net

These unforeseen reactions highlight the complex reactivity of molecules containing both amine and nitrile functionalities and underscore the potential for discovering new chemical transformations through the exploration of their chemistry.

Applications of 3 Diethylamino Propionitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 3-(Diethylamino)propionitrile provides a fundamental framework upon which more complex molecular architectures can be built. Its reactivity is centered around the nitrile and diethylamino groups, which can participate in a variety of chemical transformations.

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound's analog, 3-(dimethylamino)propionitrile, is recognized as a valuable building block in the synthesis of these complex structures. scispace.com The nitrile group can undergo cyclization reactions to form a wide array of heterocyclic systems. scispace.com For instance, enaminonitriles, which can be derived from compounds like 3-(dimethylamino)propionitrile, are highly reactive reagents used to synthesize heterocycles such as pyrazoles, isoxazoles, and pyrimidines. scispace.com These multifunctional building blocks are of particular interest in drug design as they can act as linkers or participate in crucial interactions with biological targets. scispace.com

The synthesis of various heterocyclic systems often involves the reaction of enaminonitriles with binucleophiles. For example, the reaction of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine with various nitrogen binucleophiles has been shown to produce a range of heterocyclic derivatives, including pyrazoles, isoxazoles, and pyrimidines. scispace.com

Synthesis of Multifunctionalized Chemical Entities

The dual functionality of this compound makes it an ideal starting material for the synthesis of multifunctionalized chemical entities. The presence of both a nucleophilic amine and an electrophilic nitrile group (after appropriate activation) allows for sequential and orthogonal chemical modifications. This versatility is highlighted by research on its dimethyl analog, which serves as a precursor for more complex molecules.

Multifunctional building blocks are critical in modern organic synthesis, enabling the rapid construction of complex molecules with diverse properties. scispace.com The reactivity of the enaminonitrile moiety, for example, allows for the introduction of various functional groups and the construction of intricate molecular scaffolds. scispace.com

Intermediate in the Derivatization of Functional Materials

Beyond its role as a precursor, this compound and its analogs serve as key intermediates in the modification and synthesis of functional materials, including polymers and dyes.

Incorporation into Polymeric Structures for Specific Properties

The unique properties of this compound and its derivatives make them valuable for modifying and creating polymers with specific functionalities. For instance, its analog, 3-(dimethylamino)propionitrile, is used in the production of polyurethane foams. nih.gov The incorporation of such nitrile compounds containing a protected amino group can be used to functionalize polymers, leading to materials with advantageous properties like low hysteresis for use in tire components. google.com

The general process can involve the anionic polymerization of monomers like conjugated dienes, followed by the reaction of the living polymer with a functionalizing agent such as a derivative of 3-(amino)propionitrile. google.com This post-polymerization modification allows for the precise introduction of desired functional groups, thereby tailoring the final properties of the polymer. google.com

A study detailed the synthesis of a multifunctional fluorescent polymer based on coumarin, demonstrating a multi-step process to create a polymer with specific optical properties. ncsu.edu While not directly using this compound, this illustrates the synthetic strategies employed to incorporate functional monomers into polymeric chains. ncsu.edu

Synthesis of Spectroscopically Active Probe Molecules and Dyes

The structural motifs present in this compound are found in various spectroscopically active molecules, including fluorescent dyes. The diethylamino group is a common electron-donating group in many dye structures, influencing their absorption and emission properties.

Research has demonstrated the synthesis of novel fluorescent reactive dyes based on fused iminocoumarin, where a diethylamino group is part of the core structure. icrc.ac.ir These dyes exhibit interesting solvatochromic effects, with their absorption and emission wavelengths changing with the polarity of the solvent. icrc.ac.ir For example, one such dye showed absorption wavelengths between 525-547 nm and emission wavelengths between 581-596 nm in different solvents. icrc.ac.ir

Furthermore, the synthesis of functionalized benzophenoxazinones, which are analogs of Nile Red, also incorporates a diethylamino group to achieve specific fluorescence properties. rsc.org These examples underscore the importance of the diethylamino moiety, a key feature of this compound, in the design and synthesis of advanced dyes and probe molecules.

Below is a data table summarizing the applications and findings discussed:

Application CategorySub-CategoryKey Findings
Precursor in Synthesis Building Block for HeterocyclesThe analog, 3-(dimethylamino)propionitrile, is a precursor for nitrogen-containing heterocycles like pyrazoles and pyrimidines. scispace.com
Synthesis of Multifunctional EntitiesThe dual functional groups allow for the creation of complex and multifunctional molecules. scispace.com
Intermediate in Derivatization Incorporation into PolymersAnalogs are used to functionalize polymers, such as in polyurethane foams and for creating materials with low hysteresis. nih.govgoogle.com
Synthesis of Dyes and ProbesThe diethylamino group is a key component in various fluorescent dyes, influencing their spectral properties. icrc.ac.irrsc.org

Catalytic Research Involving 3 Diethylamino Propionitrile

Catalytic Role in Polymerization Processes

3-(Diethylamino)propionitrile and its derivatives serve as important components in polymerization systems, particularly in the formation of polymers and hydrogels through radical-based mechanisms.

In the realm of radical polymerization, tertiary amines like 3-(Dimethylamino)propionitrile (DMAPN) function as accelerators or catalysts in redox initiation systems. A common application is in conjunction with a persulfate, such as ammonium (B1175870) persulfate (APS), to generate free radicals that initiate the polymerization of monomers like acrylamide (B121943) and bis-acrylamide. The mechanism involves the tertiary amine promoting the decomposition of the persulfate into sulfate (B86663) radical anions. These highly reactive radicals then attack the monomer molecules, initiating the polymerization chain reaction. This catalytic system is analogous to the well-known tetramethylethylenediamine (TEMED)/APS system used widely in the synthesis of polyacrylamide gels.

The general process for a tertiary amine (R₃N) and persulfate (S₂O₈²⁻) system can be outlined as:

Redox Reaction: The tertiary amine donates an electron to the persulfate ion, causing its cleavage. S₂O₈²⁻ + R₃N → SO₄⁻• + SO₄²⁻ + R₃N⁺•

Initiation: The resulting sulfate radical (SO₄⁻•) initiates polymerization by reacting with a monomer (M). SO₄⁻• + M → •M-SO₄⁻

This initiation method is crucial in processes that require polymerization to occur at ambient temperatures. Beyond simple redox initiation, tertiary amines are also integral ligands in more advanced controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com In ATRP, a transition metal complex, often copper-based, is used to reversibly activate and deactivate the growing polymer chains. Tertiary amines, such as tris(2-(dimethylamino)ethyl)amine (Me₆-TREN), act as ligands that coordinate with the metal center. This coordination modulates the metal's reactivity and solubility, which is critical for maintaining the equilibrium between active (radical) and dormant species, thereby enabling the synthesis of polymers with controlled molecular weights and narrow distributions. sigmaaldrich.com

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. mdpi.com The synthesis of these materials often relies on polymerization and cross-linking reactions where catalysts like this compound play a key role. For instance, 3-(Dimethylamino)propionitrile has been specifically used to initiate the organic polymerization phase during the synthesis of class I hybrid poly(N-isopropylacrylamide)/silica (B1680970) hydrogels. In this application, it acts as the catalyst that kicks off the free-radical polymerization of the N-isopropylacrylamide monomer within a silica network.

Hydrogels can be formed through physical cross-linking (e.g., hydrogen bonds, hydrophobic interactions) or chemical cross-linking, which involves the formation of covalent bonds. mdpi.com The initiation systems described previously, which are catalyzed by tertiary amines, are fundamental to creating chemically cross-linked hydrogels. By generating radicals, they facilitate the copolymerization of a monomer and a cross-linking agent (a molecule with two or more polymerizable groups) to form the hydrogel network. The properties of the resulting hydrogel, such as swelling capacity and mechanical strength, can be tuned by controlling the polymerization conditions and the concentration of the initiator, catalyst, and cross-linker. researchgate.net

Initiation Mechanisms in Radical Polymerization Systems[7],[8],

Investigating Its Influence on Reaction Kinetics and Selectivity

The presence of this compound or its analogs can significantly influence the rate and outcome of chemical reactions, particularly in the field of catalytic hydrogenation. The hydrogenation of nitriles is an important industrial process for producing amines, but controlling the selectivity towards primary, secondary, or tertiary amine products is a major challenge. researchgate.netbme.hu

Research into the hydrogenation of 3-(N,N-diethylamino)-propionitrile has shown that different catalysts yield different product distributions. For example, when hydrogenated using a Raney nickel catalyst, the reaction produced the desired primary amine (N,N-diethyl-1,3-diaminopropane) but also a 6% yield of secondary amine by-products. google.com In contrast, a Raney cobalt catalyst under similar conditions yielded over 99% primary amine but with a much lower conversion rate. google.com This demonstrates the critical role of the catalyst material in directing reaction selectivity.

In a more complex synthesis, the reaction between 3-(dimethylamino)-propionitrile (PN) and its corresponding primary amine, 3-(N,N-dimethylamino)propylamine (PA), to form N,N-bis(3-dimethylaminopropyl)amine (BPA) was studied over a Pd/γ-Al₂O₃ catalyst. researchgate.netresearchgate.net The study optimized reaction parameters and found that the molar ratio of the reactants (PN/PA) had a profound effect on the product selectivity.

Table 1: Influence of the molar ratio of 3-(dimethylamino)-propionitrile (PN) to 3-(N,N-dimethylamino)propylamine (PA) on the yield of N,N-bis(3-dimethylaminopropyl)amine (BPA) and N,N,N-tris(3-dimethylaminopropyl)amine (TPA). Data sourced from a study by Yan et al. researchgate.net

As the proportion of the nitrile (PN) increased, the yield of the desired secondary amine (BPA) decreased, while the formation of the tertiary amine by-product (TPA) increased significantly. researchgate.net This highlights how reactant concentration, a key kinetic parameter, directly controls the selectivity of the catalytic process.

Surface Chemistry and Heterogeneous Catalysis Contexts (e.g., catalyst poisoning)

In heterogeneous catalysis, where reactions occur at the surface of a solid catalyst, the chemical nature of the reactants and products can lead to phenomena such as catalyst poisoning. samaterials.com Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption or reaction of a substance with its active sites. samaterials.com

Research involving the hydrogenation of 3-(Dimethylamino)propionitrile over metallic catalysts revealed a significant instance of this effect. The reaction product, 3-(Dimethylamino)-1-propylamine (DMAPA), was found to be a potent poison for palladium catalysts. nature.com The high basicity of the amine groups in the DMAPA product leads to a very strong interaction with the active metal sites on the catalyst surface, causing irreversible deactivation after just one reaction cycle. nature.com

While typically a problem, this strong poisoning effect was ingeniously exploited in a novel strategy called Surface Molecular Imprinting (SMI). nature.com In this approach, the poisoning molecule (DMAPA) was used to "imprint" a catalyst surface. The process involves pre-adsorbing a "template" molecule (e.g., benzene) onto a palladium catalyst and then introducing the DMAPA poison. The DMAPA deactivates the exposed catalyst sites, but the sites protected by the template molecule remain active. After the template is removed, the catalyst possesses active sites that are specifically shaped for the template molecule, making it highly selective for reactions involving that molecule while excluding others. nature.com This work demonstrates how a compound's role as a catalyst poison in surface chemistry can be repurposed for advanced catalyst design. nature.com

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies on Diethylaminopropionitrile

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a detailed view of the electronic structure and bonding within the 3-(Diethylamino)propionitrile molecule. acs.orgresearchgate.net Analysis of the molecule, which consists of a diethylamino group connected to a propionitrile (B127096) chain, reveals key electronic features. The nitrile group (C≡N) is characterized by its linear geometry, with the carbon and nitrogen atoms being sp hybridized. This results in a triple bond composed of one sigma (σ) and two pi (π) bonds. This region of the molecule typically shows a high electron density, making the nitrogen atom a potential hydrogen bond acceptor.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For molecules containing similar functional groups, the HOMO is often localized on the electron-rich amino group, while the LUMO is centered on the electron-withdrawing nitrile group. This distribution suggests that the amino group is the likely site for electrophilic attack, whereas the nitrile carbon can be susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound and Related Structures

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment A measure of the net molecular polarity.Influences intermolecular interactions and solubility.
NBO Charges Charges on individual atoms calculated by NBO analysis.Provides insight into the charge distribution and reactivity sites. acs.org

Note: Specific values for these properties would be obtained from detailed computational studies, often performed using specific levels of theory and basis sets (e.g., B3LYP/6-311G(d,p)). acs.orgresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. nsf.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. researchgate.net This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

For instance, the synthesis of this compound often involves the cyanoethylation of diethylamine (B46881). Computational models can be used to study the mechanism of this Michael addition reaction. The calculations would detail the approach of the diethylamine nucleophile to the acrylonitrile (B1666552) electrophile, the formation of the transition state, and the subsequent formation of the carbon-nitrogen bond.

Furthermore, computational studies can explore the reactivity of the nitrile group itself, such as in hydrolysis or reduction reactions. For example, the dihydroboration of nitriles can be studied computationally to understand the role of catalysts and the step-by-step mechanism of the reduction. nsf.gov Such studies have revealed that the reaction can proceed through a ligand-assisted borylation pathway, with the formation of a borylimine intermediate. nsf.gov

Table 2: Key Parameters from Computational Reaction Modeling

ParameterDescriptionImportance
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determines the reaction rate; lower Ea means a faster reaction.
Transition State Geometry The molecular structure at the highest point on the reaction coordinate.Provides a snapshot of the bond-breaking and bond-forming processes.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Reaction (ΔG) The change in free energy, indicating the spontaneity of a reaction.A negative ΔG indicates a spontaneous process.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with other molecules, such as solvents. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

MD simulations can be used to study the liquid state properties of this compound, such as its density, viscosity, and diffusion coefficient. They are particularly useful for understanding solvation. By simulating this compound in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent), one can analyze the radial distribution functions to see how the solvent molecules arrange themselves around the solute. mdpi.com These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds between the nitrile nitrogen and protic solvents, and van der Waals interactions. mdpi.com

For example, MD simulations have been used to study the interaction of similar nitrile-functionalized amines with gases like SO2, showing weak interactions between the sulfur atom of SO2 and the amino nitrogen. avestia.com Such simulations are crucial for designing materials for specific applications, like gas capture.

Predictive Algorithms for Analog Development and Reactivity

Computational chemistry provides the foundation for developing predictive algorithms, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. ekb.eg These models aim to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively.

Starting with the known properties of this compound, computational tools can be used to design and screen a virtual library of analogs. By systematically modifying the structure—for instance, by changing the alkyl groups on the amine or by introducing substituents on the propionitrile chain—it is possible to predict how these changes will affect properties like reactivity, solubility, or potential biological interactions.

Predictive algorithms often rely on a set of molecular descriptors calculated from the 3D structure of the molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. ljmu.ac.uk By building a statistical model that links these descriptors to an observed property for a training set of molecules, the model can then be used to predict the property for new, untested analogs. This approach accelerates the discovery of new compounds with desired characteristics, reducing the need for extensive and costly experimental synthesis and testing. ljmu.ac.uk For example, such models can be used to predict the pKa of amines or their potential toxicity based on their chemical structure. researchgate.netljmu.ac.uk

Advanced Analytical Methodologies for 3 Diethylamino Propionitrile Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of 3-(Diethylamino)propionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to identify the key functional groups within the molecule. In ¹H NMR, the chemical shifts provide information about the different proton environments. savemyexams.com For a related compound, 3-(dimethylamino)propionitrile, the proton NMR spectrum shows distinct signals for the methyl and methylene (B1212753) protons. chemicalbook.com The integration of these peaks corresponds to the number of protons in each environment. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups. A strong absorption band typically observed near 2240 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) group. The NIST WebBook provides reference IR spectra for similar compounds, which can be used for comparison. nist.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak in the mass spectrum confirms the compound's molecular weight. nist.govspectrabase.com Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating the compound from a mixture and obtaining its mass spectrum for identification and purity assessment.

A summary of the expected spectroscopic data for this compound is presented below:

Technique Functional Group Expected Chemical Shift/Frequency/m/z
¹H NMRMethylene protons adjacent to nitrile~2.7 ppm
¹H NMRDiethylamino protonsVariable, depending on solvent
¹³C NMRNitrile carbonSpecific chemical shift value
IR SpectroscopyNitrile (-C≡N)~2240 cm⁻¹
Mass SpectrometryMolecular Ion (M+)126.20 m/z

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of chemical reactions.

Gas Chromatography (GC): GC is a widely used method for assessing the purity of volatile compounds like this compound. google.com A flame ionization detector (FID) is commonly employed for quantitative analysis. michigan.gov The method involves injecting a sample into a heated column where separation occurs based on the compound's boiling point and its interaction with the stationary phase. dokumen.pub Monitoring the disappearance of reactants and the appearance of products by GC allows for real-time tracking of reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and reaction monitoring, particularly for less volatile compounds or those that might decompose at the high temperatures used in GC. scielo.br A common setup for analyzing related amino compounds involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The detector, often a UV-Vis or diode array detector (DAD), allows for the quantification of the compound of interest. scielo.br

The following table outlines typical conditions for the chromatographic analysis of aminopropionitrile derivatives:

Technique Column Mobile Phase/Carrier Gas Detector
Gas Chromatography (GC)Capillary Column (e.g., HP-5)Nitrogen or HeliumFlame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC)Reverse-Phase C18Acetonitrile/WaterUV-Vis or Diode Array Detector (DAD)

Advanced In-Situ and Real-Time Analytical Techniques for Mechanistic Studies

To gain deeper insights into the reaction mechanisms involving this compound, advanced in-situ and real-time analytical techniques are employed. These methods allow for the observation of reactive intermediates and the collection of kinetic data as the reaction happens.

In-Situ IR Spectroscopy (ReactIR): This technique uses a probe that can be inserted directly into a reaction vessel to collect IR spectra in real-time. researchgate.net This allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. For example, in situ IR studies have been used to monitor structural changes in catalyst-reactant complexes during a reaction. acs.org

Kinetic Modeling: The data obtained from real-time monitoring techniques can be used to develop kinetic models of the reaction. These models are crucial for understanding the reaction mechanism, optimizing reaction conditions, and scaling up the process for industrial applications. nih.govresearchgate.net For instance, kinetic studies on related polymerization reactions have been used to predict polymer properties and optimize synthesis protocols. nih.gov

The application of these advanced techniques provides a dynamic picture of the chemical transformations involving this compound, moving beyond the static information provided by traditional analytical methods.

Environmental Chemical Investigations of 3 Diethylamino Propionitrile

Environmental Fate and Transformation Studies

In aqueous environments, nitriles such as 3-(Diethylamino)propionitrile can undergo hydrolysis to form the corresponding carboxylic acids. smolecule.com The rate of this transformation is dependent on factors like pH and temperature. smolecule.com While specific data on the ready biodegradability of this compound is limited, information on related compounds suggests that its degradation can be influenced by the presence of other chemical groups. For instance, a related compound, propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-, showed 0% biodegradation over 28 days in a BOD test. nite.go.jp This suggests that certain complex structures containing the propionitrile (B127096) group may be resistant to biodegradation.

The compound has been detected in the raw influent of wastewater treatment plants, indicating its release into the aquatic environment. researchgate.net The behavior of such chemicals in the environment is a subject of ongoing research to understand their potential for long-term effects. scbt.comtaylorfrancis.com

Under specific conditions, particularly in the presence of metal catalysts, this compound has the potential to polymerize, forming larger molecular structures. smolecule.com It also reacts vigorously with strong acids. smolecule.com

Table 1: Environmental Fate and Transformation Processes of this compound

Role in Material Degradation Processes

This compound has been investigated for its role as a corrosion inhibitor, a substance that, when added in a small concentration to an environment, effectively decreases the corrosion rate of a metal. google.comresearchgate.net The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface. researchcommons.orgmdpi.com This forms a protective film that can act as a barrier, preventing corrosive substances from reaching the metal. researchcommons.org

Studies have shown that nanoscale films of this compound (DEAPN) formed on oxidized iron demonstrate significant longevity in corrosion protection, with the desorption of the inhibitor from the surface being incomplete even after extended periods. researchgate.net This suggests a strong interaction between the inhibitor and the metal surface, involving both chemisorption and physisorption. researchgate.net

In some applications, this compound is used as part of a stabilized corrosion inhibitor composition, often in conjunction with sulfur-based corrosion inhibitors. google.com In such formulations, it can also act as a stabilizer to prevent the formation of undesirable byproducts like hydrogen sulfide. google.com

Table 2: Research Findings on this compound as a Corrosion Inhibitor

Contributions to Green Chemistry Methodologies

The principles of green chemistry encourage the use of substances and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com In this context, this compound and its derivatives have been explored for their potential applications in more sustainable chemical processes.

One area of investigation is the use of alternative solvents to replace those that are toxic or environmentally harmful. acs.orgnih.gov For instance, 3-(dimethylamino)propionitrile (a related compound) has been studied as a potential replacement for N-methyl-2-pyrrolidone (NMP) in CO2 absorption systems. acs.org NMP is considered reproductively toxic, and finding safer alternatives is a key goal of green chemistry. acs.org In these studies, 3-(dimethylamino)propionitrile was one of the organic solvents investigated for its CO2 solubility and absorption properties. acs.orgresearchgate.net

Furthermore, nitrile-functionalized tertiary amines, including 3-(N,N-diethylamino)propionitrile, have been synthesized and studied for their interaction with sulfur dioxide (SO2). avestia.com This research aims to develop more efficient and recyclable absorbents for flue gas desulfurization, a critical process for reducing air pollution. avestia.com Studies have shown that these nitrile-functionalized amines can be recycled without a significant loss of their initial performance. avestia.com

The broader adoption of greener solvents and reagents is seen as a way to revolutionize various scientific fields and industries, making processes more sustainable. rsc.orgrsc.org

Table 3: Applications of this compound and Related Compounds in Green Chemistry

Future Research Directions and Emerging Areas for 3 Diethylamino Propionitrile

Design and Synthesis of Advanced Diethylaminopropionitrile-Based Catalysts

The development of highly efficient and selective catalysts is crucial for the sustainable production and transformation of 3-(Diethylamino)propionitrile. Current research is exploring various avenues to design and synthesize advanced catalytic systems.

One area of focus is the development of heterogeneous catalysts for the continuous synthesis of related compounds. For instance, researchers have investigated copper-based catalysts modified with chromium and cobalt supported on γ-Al2O3 for the hydrogenation of 3-(dimethylamino)propionitrile. researchgate.net These studies aim to achieve high conversion and selectivity under specific reaction conditions. The characterization of these catalysts using techniques like XRD, XPS, H2-TPR, and TEM is essential to understand the structure-activity relationship and the role of different metal components in improving catalytic performance. researchgate.net

Another promising approach involves the use of molecular imprinting on catalyst surfaces to create shape-selective catalysts. This technique involves using a template molecule to create specific recognition sites on the catalyst, enabling selective transformation of target molecules. nature.comresearchgate.net For example, using the product of a related reaction, 3-(Dimethylamino)-1-propylamine (DMAPA), as a poison for imprinting on a palladium catalyst has shown success in creating catalysts for selective hydrogenation. nature.com This strategy addresses the issue of catalyst deactivation caused by the strong interaction of basic amino groups with metal sites. nature.com

Furthermore, the exploration of metal-free catalysts, such as those based on acetic acid or piperidine, for reactions like cyanoethylation continues to be an area of interest. asianpubs.orgnih.gov These catalysts offer potential advantages in terms of cost, availability, and reduced environmental impact. nih.gov Computational methods and data-driven approaches, like using artificial neural networks, are also being employed to accelerate the design and optimization of new catalysts. d-nb.info

Research Findings on Advanced Catalyst Design:

Catalyst TypeApplicationKey Findings
Cu-Cr2O3-CoO/γ-Al2O3Hydrogenation of 3-(dimethylamino)propionitrileAchieved almost 100% conversion and 88.5% selectivity to the desired product under optimized conditions. researchgate.net
Molecularly Imprinted Pd CatalystSelective HydrogenationSuccessfully created a shape-selective catalyst by using a product amine as a poisoning agent for imprinting, overcoming catalyst deactivation. nature.com
Acetic Acid/Cupric Acetate (B1210297)Cyanoethylation of AminesEffective for amines with electron-donating groups and sterically hindered amines, respectively. asianpubs.org

Exploration of Novel Synthetic Applications and Molecular Scaffolds

The unique chemical structure of this compound, featuring both a tertiary amine and a nitrile group, makes it a valuable building block for the synthesis of a wide range of organic molecules and complex molecular scaffolds.

One key area of exploration is its use in multicomponent reactions to construct complex heterocyclic systems. For example, derivatives of 3-(oxoalkanenitriles) have been used in condensation reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamino-nitriles. mdpi.com These intermediates can then undergo further reactions and rearrangements to produce substituted pyridines. mdpi.com The versatility of these intermediates is further demonstrated by their self-trimerization in the presence of a zeolite catalyst to form aniline (B41778) derivatives. mdpi.com

The propionitrile (B127096) moiety is also a key feature in the synthesis of biologically active compounds. asianpubs.org The cyanoethylation reaction, which introduces the -CH2-CH2-CN group, is a vital method for creating precursors to various heterocycles, including triazoles and tetrazoles. asianpubs.org Research continues to explore new catalysts and conditions to improve the efficiency and scope of this reaction for different substrates. asianpubs.org

Furthermore, this compound and its derivatives are being investigated as precursors for the synthesis of novel functional materials. For instance, polymers containing the dimethylaminopropyl group have been synthesized and studied for their potential application as CO2-responsive materials in sensors. nih.gov The protonation of the tertiary amine group in the presence of CO2 leads to changes in the material's electrical resistance. nih.gov

Examples of Novel Synthetic Applications:

Reactant/PrecursorReaction TypeProduct
3-Oxoalkanenitriles (derived from related structures)Condensation with DMFDMA, followed by reaction with malononitrile2-Dialkylaminopyridines mdpi.com
Aromatic AminesCyanoethylationArylamino propionitriles asianpubs.org
3-(Dimethylamino)propionitrile and 3,4,5-trimethoxybenzaldehydeCondensation and Substitution3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile google.com
Poly(N-[3-(dimethylamino)propyl] methacrylamide)Reaction with CO2CO2-responsive polymer nih.gov

Integration into Multidisciplinary Research for Novel Chemical Discoveries

The unique properties of this compound and its derivatives are leading to their integration into various multidisciplinary research fields, paving the way for new chemical discoveries and applications.

In medicinal chemistry , the aminomethyl function introduced through reactions involving similar structures is a key feature in the design of new therapeutic agents. nih.gov Mannich bases, which can be synthesized from related precursors, have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The introduction of the aminomethyl group can also be used to modify the solubility and delivery of drugs. nih.gov Derivatives of this compound are being explored for their potential as inhibitors of enzymes like N-myristoyltransferase, a target in cancer and infectious diseases. nih.govnih.gov The synthesis of novel thienopyrimidine inhibitors of Leishmania N-myristoyltransferase has demonstrated the utility of the propionitrile moiety in this context. nih.gov

In materials science , the compound and its derivatives are being utilized in the development of advanced materials. As mentioned earlier, polymers derived from related structures are being investigated for CO2 sensing applications. nih.gov The ability of the tertiary amine to interact with CO2 and the resulting change in physical properties is a key aspect of this research. nih.gov Additionally, the nitrile group can participate in polymerization reactions, and the compound itself has been used as a catalyst in the formation of polymers like polyurethane foam. sigmaaldrich.com The development of molecularly imprinted polymers modified with materials like TiO2 also presents new opportunities for creating materials with high selectivity and adsorption capacity for specific molecules. researchgate.netmdpi.com

The integration of this compound into the development of green chemistry processes is another emerging area. For example, its use in reactions catalyzed by environmentally benign catalysts or in greener solvent systems is being explored. asianpubs.orgrsc.org The continuous flow synthesis of the compound in a bubble column reactor represents an efficient and scalable process with high yield. google.comgoogle.com

The convergence of these diverse research areas highlights the expanding role of this compound as a versatile chemical tool. Future discoveries are likely to emerge from the continued exploration of its catalytic transformations, its application in the synthesis of complex and functional molecules, and its integration into new scientific and technological domains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(diethylamino)propionitrile to improve yield and purity?

  • Methodological Answer : Reaction conditions (e.g., solvent choice, temperature, and catalyst) significantly influence yield. For example, analogs like 3-(benzylamino)propionitrile (CAS# 706-03-6) are synthesized via nucleophilic substitution under controlled anhydrous conditions . For this compound, similar protocols with diethylamine and acrylonitrile derivatives should be tested. Monitor reaction progress using gas chromatography (GC) or HPLC, and purify via fractional distillation or column chromatography to achieve >98% purity, as seen in TCI America’s protocols for related nitriles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is harmful via inhalation, skin contact, or ingestion. Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Storage requires airtight containers in cool, ventilated areas to prevent degradation, as advised for structurally similar nitriles like 3-(4-methylpiperidin-1-yl)propionitrile .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodological Answer : Use spectroscopic methods (¹H/¹³C NMR, IR) to confirm structure. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For vapor pressure and phase transitions, reference phase transition enthalpy data from analogous compounds (e.g., sublimation enthalpy of 53.7 kJ/mol for this compound at 353 K) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing nitrile group and electron-donating diethylamino moiety create ambident reactivity. For example, in analogs like 3-(methylamino)propionitrile (CAS# 1738-25-6), the amino group acts as a nucleophile in alkylation reactions. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying pH/temperature conditions elucidate reaction pathways .

Q. How can contradictory data on this compound’s thermal stability be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures may arise from impurities or measurement techniques. Replicate experiments using high-purity samples (>99%) and standardized DSC protocols. Compare results with literature values for homologs (e.g., 3-(benzylamino)propionitrile’s thermal profile) to identify systematic errors .

Q. What strategies mitigate environmental risks during large-scale experimental use of this compound?

  • Methodological Answer : Implement closed-system reactions to prevent vapor release. Treat waste with oxidizing agents (e.g., KMnO₄) to degrade nitrile groups into less toxic carboxylic acids. Follow disposal guidelines from the TCI America SDS, which mandates compliance with local regulations (e.g., 40 CFR Part 261 in the U.S.) .

Key Considerations for Experimental Design

  • Controlled Variables : Temperature, solvent polarity, and reactant stoichiometry are critical for reproducibility.
  • Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries for related nitriles (e.g., 3-phenoxypropionitrile) .
  • Ethical Compliance : Adhere to institutional review protocols for chemical safety, as outlined in human-subject research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.